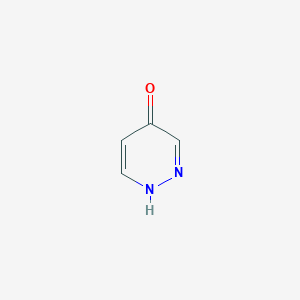

4-Hydroxypyridazine

Description

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical and Biological Sciences

The field of heterocyclic chemistry is foundational to the development of modern therapeutics, and among the vast array of scaffolds, nitrogen-containing heterocycles are particularly prominent. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a class of compounds with significant and diverse biological relevance. sarpublication.com This structural motif is a versatile scaffold that has attracted considerable attention from medicinal chemists due to the wide spectrum of pharmacological activities its derivatives exhibit. benthamdirect.comresearchgate.net

The unique arrangement of the two nitrogen atoms in the pyridazine ring imparts specific physicochemical properties that influence its biological activity and make it a valuable pharmacophore in drug design. Pyridazine derivatives have been reported to possess a broad range of therapeutic properties, including cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, and antihypertensive activities. sarpublication.combenthamdirect.com The easy functionalization at various positions of the pyridazine ring allows for the systematic modification of its structure to optimize biological activity and pharmacokinetic profiles, making it an attractive building block for the synthesis of novel drug candidates. nih.gov Compounds incorporating the pyridazinone moiety, a hydroxylated form of pyridazine, are particularly noteworthy and have been investigated for numerous applications in medicinal chemistry. sarpublication.comresearchgate.net

Overview of 4-Hydroxypyridazine as a Pivotal Chemical Scaffold in Medicinal Chemistry and Organic Synthesis

Within the broader family of pyridazine derivatives, this compound, which predominantly exists in its tautomeric form, pyridazin-4-one, is emerging as a pivotal chemical scaffold. While historically less explored than its 3-hydroxypyridazine counterpart, recent research has underscored its potential as a core structure for the development of highly specific and potent therapeutic agents. The strategic placement of the hydroxyl/oxo group at the C4 position offers unique vectors for substitution, influencing the molecule's electronic properties and its ability to interact with biological targets.

A significant recent advancement highlighting the importance of this scaffold is the development of pyridazin-4-one derivatives as potent inhibitors of necroptosis, a form of regulated inflammatory cell death. nih.gov Necroptosis is implicated in a variety of human pathologies, including autoimmune diseases and neurodegenerative disorders, and the enzyme Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial mediator in this pathway. nih.gov Researchers have successfully designed and synthesized a series of pyridazin-4-one derivatives that selectively inhibit RIPK1. nih.gov This work demonstrates the utility of the this compound scaffold in creating targeted therapies for diseases driven by specific pathological pathways.

The value of the this compound core is also evident in the synthesis of inhibitors for other kinases. For instance, new pyridazino[4,5-b]indol-4-ones, which are fused systems incorporating the pyridazin-4-one structure, have been synthesized and identified as potent inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov The ability of these compounds to selectively inhibit DYRK1A with submicromolar efficacy showcases the scaffold's potential in addressing complex diseases like Alzheimer's and Down syndrome, where DYRK1A is overexpressed. nih.gov

From the perspective of organic synthesis, the pyridazine core, and specifically functionalized pyridazinones, serve as versatile intermediates. For example, 4,5-dichloropyridazin-3-one is a readily available starting material that can be used to synthesize a variety of derivatives, including carbamates and ureas, by leveraging its reactivity as a carbonyl source. organic-chemistry.org The functionalization of the 4- and 5-positions of the pyridazine ring is a key strategy in the construction of complex molecules with desired biological activities. researchgate.netcbijournal.com

The following data tables summarize key research findings for derivatives based on the this compound scaffold.

| Compound ID | Target | Key Biological Finding | Pharmacokinetic Note | Reference |

| Compound 13 | RIPK1 | Potent and selective inhibitor of necroptosis; dose-dependently inhibited RIPK1 phosphorylation. | Orally available candidate. | nih.gov |

| Compound ID | Target Kinase | Inhibitory Activity (IC₅₀) | Selectivity Note | Reference |

| Compound 10 (furan-2-yl derivative) | DYRK1A | Submicromolar | No activity against CDK5/p25, GSK3α/β, and p110-α. | nih.gov |

| Compound 19 (pyridin-4-yl derivative) | DYRK1A | Submicromolar | No activity against CDK5/p25, GSK3α/β, and p110-α. | nih.gov |

Scope and Research Focus of the Present Scholarly Review

This scholarly review focuses exclusively on the chemical compound this compound and its tautomer, pyridazin-4-one. The initial section provides a broad context by discussing the significance of the parent pyridazine heterocycle in the chemical and biological sciences. The core of the review is dedicated to a detailed examination of this compound as a key molecular scaffold. It will present detailed research findings on its application in medicinal chemistry, with a particular emphasis on its role in the development of novel kinase inhibitors for necroptosis and other disease-related pathways. Furthermore, its utility as a building block in organic synthesis will be discussed. The review will adhere strictly to these topics, presenting scientifically accurate data from peer-reviewed sources.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVUTJZQFZBIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902473 | |

| Record name | NoName_1717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-10-2 | |

| Record name | pyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry of 4 Hydroxypyridazine

Tautomeric Equilibria and Isomer Energetics of 4-Hydroxypyridazine

This compound can exist in several tautomeric forms, primarily the hydroxy form (enol) and the pyridazinone form (keto). Understanding the relative stabilities of these tautomers and the factors influencing their equilibrium is crucial for predicting the compound's behavior in different environments.

Gas-Phase Tautomerism Studies and Relative Stabilities

In the gas phase, where intermolecular interactions are negligible, the intrinsic stability of the tautomers can be determined. Computational studies on analogous systems, such as 4-pyridone, have shown that the 4-hydroxypyridine (B47283) tautomer is more stable than the 4-pyridone form by approximately 2.4 kcal/mol. wayne.edu This preference for the hydroxy form in the gas phase is a common feature for many heterocyclic systems.

For the closely related 4-hydroxypyrimidine, experimental studies using free jet millimeterwave spectroscopy have determined that the pyrimidinone (keto) form is more stable than the hydroxypyrimidine (enol) form by 2.0(9) kJ/mol. acs.org Theoretical calculations on 2-hydroxypyridine (B17775) also indicate that the enol form is favored in the gas phase by about 3 kJ/mol. nih.gov These findings highlight that the relative stability is sensitive to the specific heterocyclic ring system. For this compound, theoretical calculations are essential to definitively determine the most stable gas-phase tautomer.

| Compound | More Stable Tautomer | Energy Difference (kcal/mol) | Method |

|---|---|---|---|

| 4-Pyridone/4-Hydroxypyridine | 4-Hydroxypyridine | 2.4 | Ab initio |

| 4-Pyrimidinone/4-Hydroxypyrimidine | 4-Pyrimidinone | 0.48 (2.0 kJ/mol) | Experimental (FJAMMW) |

| 2-Pyridone/2-Hydroxypyridine | 2-Hydroxypyridine | ~0.7 (3 kJ/mol) | Experimental |

Solvent Effects on Tautomeric Preferences and Proton Transfer Mechanisms

The presence of a solvent can significantly alter the tautomeric equilibrium. mdpi.com In condensed phases, the more polar pyridazinone (keto) form is generally favored, particularly in polar solvents. This shift is attributed to the stabilization of the polar keto tautomer through intermolecular hydrogen bonding and dipole-dipole interactions with solvent molecules. researchgate.net

Theoretical studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent. mdpi.com These models have shown that hydration affects the relative energies of tautomers and their geometries. mdpi.com The mechanism of proton transfer in solution can be facilitated by solvent molecules acting as a bridge, thereby lowering the activation energy for the tautomerization process. For related systems like 3-hydroxy-2-mercaptopyridine, it has been shown that a specific ethanol (B145695) molecule can significantly decrease the energy barrier for proton transfer.

Excited State Tautomerization Mechanisms and Photophysical Implications

Upon electronic excitation, this compound can undergo excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov This process is often ultrafast and can lead to the formation of an excited keto tautomer, which is typically more stable in the excited state than the enol form. aip.org This phenomenon is a key factor in the photophysical properties of many heterocyclic compounds, influencing their fluorescence and photostability. nih.gov

The ESIPT process is often characterized by a very low or non-existent energy barrier in the excited state. nih.gov Following proton transfer, the molecule can relax to the ground state via non-radiative pathways, such as through a conical intersection. nih.gov This efficient non-radiative decay channel can explain the low fluorescence quantum yields often observed for such compounds. Theoretical methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are instrumental in studying these excited-state processes. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

A variety of quantum chemical methods are employed to model the electronic structure and predict the reactivity of this compound and its tautomers.

Ab Initio and Density Functional Theory (DFT) Approaches (e.g., B3LYP, M06-2X, CASSCF, CASPT2)

Density Functional Theory (DFT) is a widely used method for studying the ground-state properties of molecules, including their geometries and relative energies.

B3LYP is a popular hybrid functional that often provides accurate geometries. nih.gov However, it may be less reliable for predicting the relative energies of systems with significant non-covalent interactions. researchgate.net

M06-2X is a meta-hybrid GGA functional that generally performs well for main-group thermochemistry, kinetics, and non-covalent interactions, making it suitable for studying tautomeric equilibria. researchgate.netnih.gov

Ab Initio Methods provide a more rigorous theoretical framework.

CASSCF (Complete Active Space Self-Consistent Field) is a multiconfigurational method essential for describing the electronic structure of excited states, bond-breaking processes, and systems with strong static correlation. nih.govresearchgate.net

CASPT2 (Complete Active Space Second-Order Perturbation Theory) is used to add dynamic electron correlation to the CASSCF reference wavefunction, providing more accurate energies for excited states. nih.govarxiv.org

| Method | Typical Application | Strengths |

|---|---|---|

| B3LYP | Geometry optimization, ground-state properties | Good for geometric parameters |

| M06-2X | Tautomeric energies, non-covalent interactions | Accurate for thermochemistry and kinetics |

| CASSCF | Excited states, potential energy surfaces | Qualitatively correct description of multireference systems |

| CASPT2 | Accurate excited-state energies | Includes dynamic electron correlation |

Basis Set Selection and Convergence Studies in Computational Modeling

The choice of basis set is critical for obtaining accurate computational results. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly used for DFT calculations. nih.gov For higher accuracy, correlation-consistent basis sets developed by Dunning, such as aug-cc-pVTZ, are often employed. chemrxiv.org The inclusion of diffuse functions (+) is important for describing anions and systems with lone pairs, while polarization functions (d,p) are necessary for accurately representing bonding environments.

Convergence studies are essential to ensure that the calculated properties are not an artifact of an incomplete basis set. The results should be monitored as the size of the basis set is systematically increased (e.g., from double-zeta to triple-zeta to quadruple-zeta). For double-hybrid DFT calculations, explicitly correlated methods (F12) have been shown to significantly accelerate basis set convergence. nih.gov

Molecular Interactions and Supramolecular Assembly Prediction

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Computational methods are invaluable for predicting and analyzing these interactions, which are key to understanding the supramolecular chemistry of this compound.

The pyridazine (B1198779) ring possesses unique physicochemical properties, including a high dipole moment and a robust, dual hydrogen-bonding capacity, which are significant in drug-target interactions and molecular recognition. nih.gov The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. Computational studies on pyridazine-water complexes have shown that the lone pair electrons on the adjacent nitrogen atoms facilitate these dual hydrogen-bonding interactions. researchgate.net This makes pyridazine a more potent hydrogen-bond acceptor than pyridine (B92270). nih.gov

In the crystal structure of 4,5-dichloropyridazin-3-(2H)-one, a compound structurally related to the tautomer of this compound, hydrogen bonds of the type N-H···O and C-H···O have been identified and their geometries are consistent with DFT calculations. jocpr.com These interactions are fundamental in forming the supramolecular architecture. The ability of the pyridazine moiety to engage in multiple hydrogen bonds is a recurring theme in the crystal engineering of related compounds.

In addition to hydrogen bonding, π-stacking interactions are crucial in the supramolecular organization of pyridazine-containing compounds. The electron-deficient nature of the pyridazine ring makes it a good candidate for such interactions. hhu.de The dipole moment of the pyridazine ring has been strongly correlated with its ability to engage in π-stacking with aromatic rings. nih.gov

Computational analyses, including DFT calculations and symmetry-adapted perturbation theory (SAPT), have highlighted the significant role of both electrostatic effects and dispersion forces in these stacking interactions. nih.gov In the solid-state structures of 3,6-bis(4-triazolyl)pyridazines, close π-stacking of the central pyridazine ring with adjacent triazole rings has been observed, with centroid-to-centroid distances around 3.60 Å. hhu.de

Table 2: Summary of Intermolecular Interactions in Pyridazine Derivatives

| Interaction Type | Key Features | Significance | References |

|---|---|---|---|

| Hydrogen Bonding | Dual H-bond accepting capacity of adjacent N atoms; N-H···O and C-H···O interactions are common. | Crucial for molecular recognition and formation of primary supramolecular motifs. | researchgate.netnih.govjocpr.com |

| π-Stacking | Driven by the electron-deficient nature and high dipole moment of the pyridazine ring; centroid-to-centroid distances are typically around 3.6 Å. | Important for the stabilization of crystal structures and formation of extended networks. | nih.govhhu.de |

Advanced Synthetic Methodologies for 4 Hydroxypyridazine and Its Derivatives

Strategies for the Construction of the Pyridazine (B1198779) Core

The formation of the pyridazine ring itself is the foundational step in accessing 4-hydroxypyridazine derivatives. Modern synthetic chemistry offers a range of sophisticated approaches to achieve this, from convergent multi-component reactions to highly selective cyclocondensation and specialized annulation processes.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly regarded in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials in a single pot. For the synthesis of this compound derivatives, a notable MCR strategy involves a two-step process utilizing lithiated alkoxyallenes, nitriles, and carboxylic acids researchgate.netresearchgate.netacs.org. This sequence first forms β-alkoxy-β-ketoenamides, which subsequently undergo intramolecular cyclocondensation to yield functionalized 4-hydroxypyridine (B47283) derivatives. This methodology provides a flexible route for introducing diverse substituents at the C-2 and C-6 positions of the pyridine (B92270) ring, thereby enabling broad derivatization of the 4-hydroxypyridine scaffold researchgate.net.

Table 1: Representative Multi-Component Syntheses of 4-Hydroxypyridine Derivatives

| Starting Materials (Key) | Reaction Conditions | Product Type (4-Hydroxypyridine Derivative) | Yield (%) | Reference |

| Lithiated alkoxyallene, Nitrile, Carboxylic Acid | Two-step process: MCR then cyclocondensation | Variously substituted 4-hydroxypyridines with stereogenic side chains | Good to Moderate | researchgate.netresearchgate.net |

| Lithiated methoxyallene, Pivalonitrile, O-silylated mandelic acid | Two-step process | 4-Hydroxypyridine derivative with chiral side chain | Good | researchgate.net |

| Lithiated alkoxyallenes, Nitriles, Perfluorinated carboxylic acids | MCR followed by cyclization | Perfluoroalkyl- or perfluoroaryl-substituted 4-hydroxypyridine derivatives | Moderate to High | acs.org |

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are cornerstone methods for constructing heterocyclic rings, typically involving the formation of a ring through the reaction of two or more molecules, often accompanied by the elimination of small molecules. In the synthesis of pyridazines, various annulation strategies have been explored, commonly categorized by the number of atoms contributed by each reacting component, such as [3+3] and [4+2] atom combinations researchgate.net.

One reported approach involves the self-coupling and subsequent cyclization of 5-aminopyrazoles, which effectively provides diverse pyridazine cores in reasonable yields. This particular reaction is noteworthy as it facilitates the simultaneous formation of C(sp2)-C(sp2) and N-N bonds within a single reaction vessel researchgate.net. Another strategy involves the [3+3] annulation of an α-diazoester anion, generated in situ from an α-diazo-β-ketoester, with chalcone (B49325) epoxides. This reaction yields highly functionalized pyridazine esters nih.gov. Furthermore, [4+2] cycloaddition reactions between alkoxyallenes and 1,2-diaza-1,3-dienes have been shown to produce 1,4,5,6-tetrahydropyridazines in excellent yields, which can then be converted into fully aromatic pyridazine derivatives researchgate.net.

Table 2: Examples of Cyclocondensation and Annulation Reactions for Pyridazine Core

| Reaction Type | Key Reactants | Product Type | Yield (%) | Reference |

| Self-coupling/Cyclization | 5-Aminopyrazoles | Pyridazine cores | Reasonable | researchgate.net |

| [3+3] Annulation | α-Diazoester anion, Chalcone epoxides | Highly functionalized pyridazine esters | Good | nih.gov |

| [4+2] Cycloaddition | Alkoxyallenes, 1,2-diaza-1,3-dienes | 1,4,5,6-Tetrahydropyridazines (precursors to pyridazines) | Excellent | researchgate.net |

Diaza-Wittig and Aza-Diels-Alder Methodologies

The Diaza-Wittig reaction is a powerful synthetic method for constructing nitrogen-containing heterocycles, including pyridazines. This reaction proceeds via phosphazine intermediates, which undergo intramolecular cyclization to form the desired pyridazine ring. An organophosphorus-catalyzed Diaza-Wittig reaction has been developed for the synthesis of substituted pyridazine and phthalazine (B143731) derivatives, particularly those bearing electron-withdrawing groups. This catalytic method utilizes diazo-functionalized substrates and a phospholene oxide catalyst, often achieving good to excellent yields rsc.orgrsc.org. The catalytic cycle typically involves four steps: reduction of phospholene oxide, formation of a phosphazine intermediate, its conversion to an oxazaphosphetane, and finally, the formation of the pyridazine with regeneration of the catalyst rsc.org.

The Aza-Diels-Alder reaction, particularly the inverse electron-demand variant, offers a highly regioselective pathway to pyridazine derivatives. A notable example involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions, which yields 6-aryl-pyridazin-3-amines in high yields organic-chemistry.orgacs.orgacs.orgnih.gov. This method is characterized by its excellent functional group compatibility and broad substrate scope, presenting a metal-free and sustainable alternative to other synthetic protocols. Studies on this reaction have shown that factors such as reaction temperature and steric hindrance significantly influence the product selectivity organic-chemistry.org.

Table 3: Diaza-Wittig and Aza-Diels-Alder Reactions for Pyridazine Synthesis

| Methodology | Key Reactants | Reaction Conditions | Product Type | Yield (%) | Reference |

| Diaza-Wittig Reaction | Diazo derivative, Phospholene oxide (catalyst) | Toluene, 100 °C, 16 hours (optimized) | Substituted pyridazines with electron-withdrawing groups | Good to Excellent | rsc.orgrsc.org |

| Aza-Diels-Alder Reaction | 1,2,3-Triazines, 1-Propynylamines | Neutral conditions (e.g., dry 1,4-dioxane) | 6-Aryl-pyridazin-3-amines | High (e.g., 73-94%) | organic-chemistry.orgacs.orgacs.org |

Functionalization and Derivatization Techniques

Once the pyridazine core is established, advanced functionalization and derivatization techniques are crucial for tailoring the properties of this compound derivatives. These methods enable the precise introduction of various chemical functionalities, expanding the chemical diversity and potential applications of these compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming new carbon-carbon bonds, and they are extensively applied in the functionalization of diverse heterocyclic compounds, including 4-hydroxypyridine and its derivatives. These reactions allow for the selective introduction of aryl, alkenyl, and alkyl groups at various positions of the pyridazine ring.

For 4-hydroxypyridine derivatives, particularly when converted into pyrid-4-yl nonaflates—which serve as practical alternatives to triflates—palladium-catalyzed Suzuki and Sonogashira coupling reactions have been successfully employed researchgate.netacs.orgacs.orgbeilstein-journals.org. For instance, 4-hydroxypyridine precursors can be transformed into pyridinediyl bistriflates or -nonaflates, which then act as versatile building blocks for the synthesis of π-conjugated compounds via Sonogashira couplings beilstein-journals.org. Suzuki reactions at the C-4 and C-3 positions of the pyridine ring have also been reported to proceed with moderate to high yields acs.org.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of 4-Hydroxypyridine Derivatives

| Reaction Type | Substrate (4-Hydroxypyridine Derivative) | Coupling Partner | Conditions | Yield (%) | Reference |

| Suzuki Coupling | 4-Pyridyl nonaflates | Various boronic acids | Pd catalyst, base | Moderate to High | researchgate.netacs.org |

| Sonogashira Coupling | Pyridinediyl bis(perfluoroalkanesulfonates) | (Triisopropylsilyl)acetylene | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃, CuI, iPr₂NH, DMF, 70 °C | 58% (after deprotection) | beilstein-journals.org |

| General Cross-Coupling | Aryl bromides/iodides derived from 4-hydroxypyridines | Various nucleophiles | Pd catalyst | Varied | frontierspecialtychemicals.comunistra.fr |

C-H Activation Strategies

C-H activation has emerged as a highly atom- and step-economical approach for the direct functionalization of organic molecules, circumventing the need for pre-functionalized starting materials. Despite the inherent inertness and ubiquity of C-H bonds, site-selective C-H activation can be achieved, often through transition metal catalysis and the use of directing groups nih.govnih.govresearchgate.netsioc-journal.cn.

For pyridines, C-H functionalization has been explored at various positions. The C2 position is often readily functionalized due to favorable electronic factors and the proximity of the nitrogen atom acting as a directing group nih.gov. However, strategies for functionalizing more distal C-H bonds are also being developed. For example, C4-borylation of the pyridine core, followed by oxidation, has been successfully employed to obtain 4-hydroxypyridine derivatives nih.gov. In one reported instance, a borylated pyridine intermediate was oxidized using Oxone in acetone, affording the corresponding 4-hydroxypyridine in 64% yield nih.gov.

Furthermore, palladium-catalyzed ligand-directed C-H functionalization reactions have been developed, where a directing group guides the metal catalyst to activate specific C-H bonds, leading to improved regioselectivity nih.govsioc-journal.cn. Non-directed C-H activation, often accelerated by specific ligands such as 2-pyridone ligands, can also enable functionalization at more distant sites, with selectivity influenced by a combination of steric and electronic effects nih.gov.

Table 5: C-H Activation Strategies for 4-Hydroxypyridine Functionalization

| Strategy | Target Position | Reagents/Catalyst | Outcome | Yield (%) | Reference |

| C-H Borylation followed by Oxidation | C4 of pyridine core | Ir-catalyzed borylation, then Oxone/acetone | Formation of 4-hydroxypyridine | 64% | nih.gov |

| Ligand-Directed C-H Activation | Various (e.g., ortho) | Pd-catalyst, directing group | Site-selective functionalization (e.g., C-C bond formation, oxygenation) | Varied | nih.govsioc-journal.cn |

| Non-directed C-H Functionalization | Distal positions (e.g., C3, C5) | Pd-catalyst, 2-pyridone ligand | Olefination, carboxylation | Up to 100% (for 2,6-N-(pyridin-2-yl)bisacetamide) | nih.gov |

Reaction Mechanisms and Kinetics of 4 Hydroxypyridazine Transformations

Elucidation of Organic Reaction Pathways Involving 4-Hydroxypyridazine

This compound is a versatile intermediate in organic synthesis, capable of undergoing various chemical transformations, including alkylation, acylation, and condensation reactions ontosight.ai. Its reactivity is often influenced by its tautomeric forms, particularly its equilibrium with 4-pyridone whiterose.ac.ukchemtube3d.com.

One notable pathway involves its microbial degradation. Agrobacterium sp. 35S has been shown to hydroxylate this compound to form 3,4-Dihydroxypyridine. This dihydroxylated intermediate then undergoes meta cleavage, leading to the ultimate formation of pyruvate (B1213749), formate (B1220265), and ammonia (B1221849) ethz.chnih.gov. This catabolic pathway provides insights into the environmental fate of this N-heterocycle ethz.ch.

In synthetic organic chemistry, 4-hydroxypyridine (B47283) derivatives can be formed through multi-component reactions. For instance, a three-component reaction involving lithiated alkoxyallenes, nitriles, and perfluorinated carboxylic acids yields perfluoroalkyl- or perfluoroaryl-substituted 4-hydroxypyridine derivatives acs.orgacs.orgfigshare.com. These compounds can be further transformed into 4-pyridyl nonaflates, serving as valuable building blocks for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, at the C-3 and C-4 positions of the pyridine (B92270) ring acs.orgacs.orgfigshare.com.

Thermal Decomposition Kinetics and Mechanistic Studies

The thermal decomposition behavior of 4-hydroxypyridine has been investigated, particularly in the context of blocked isocyanates. Studies on 4-hydroxypyridine blocked isophorone (B1672270) diisocyanate utilized thermo-gravimetric analysis (TGA) to determine deblocking temperatures and analyze decomposition kinetics mdpi.comnih.govresearcher.life.

Kinetic parameters for the thermal decomposition were derived using various models, including the Friedman-Reich-Levi (FRL), Flynn-Wall-Ozawa (FWO), and Crane equations mdpi.comnih.gov. The activation energies for the deblocking process were calculated, with values of 134.6 kJ·mol⁻¹ using the FRL method and 126.2 kJ·mol⁻¹ using the FWO method mdpi.comnih.gov. The Jander equation was identified as the most probable mechanism function based on the FWO method mdpi.comnih.gov. The reaction order was found to be non-integer, indicative of the complex nature of isocyanate reactions mdpi.comnih.gov.

The deblocking temperature of pyridinol-blocked isophorone diisocyanates was observed to increase with the nucleophilicity of the pyridinol, following the order: 3-hydroxypyridine (B118123) > 4-hydroxypyridine > 2-hydroxypyridine (B17775) mdpi.comnih.govresearchgate.net.

Table 1: Thermal Decomposition Kinetic Parameters for 4-Hydroxypyridine Blocked Isophorone Diisocyanate

| Method | Activation Energy (Ea) (kJ·mol⁻¹) | Most Probable Mechanism Function |

| Friedman-Reich-Levi | 134.6 | Not specified for FRL |

| Flynn-Wall-Ozawa | 126.2 | Jander equation |

Electrophilic Substitution Reaction Mechanisms and Kinetics

4-Hydroxypyridine is classified as an activated aromatic or heteroaromatic compound, meaning that the presence of the hydroxyl group decreases the activation energy required for electrophilic attack on the ring google.comgoogle.com.

Nitration is a significant electrophilic substitution reaction. 4-Hydroxypyridine can be nitrated using agents such as diluted or fuming nitric acid, potentially in the presence of nitrogen oxides. To manage the exothermic nature of these reactions and minimize the formation of poly-nitrated by-products, microreactors are often employed google.comgoogle.com.

The bromination kinetics of 4-pyridone, which is the predominant tautomer of 4-hydroxypyridine in aqueous solutions, have been extensively studied cdnsciencepub.comresearchgate.netcdnsciencepub.com. At pH values below 6, the bromination proceeds primarily via the pyridone tautomer. However, at pH values above 6, the conjugate anion of 4-pyridone becomes the predominant reactive species cdnsciencepub.comresearchgate.netcdnsciencepub.com. A key finding in these studies is that the facile dibromination of 4-pyridone is attributed to the fact that the monobromo derivative often exhibits higher reactivity towards bromine due to its lower pKa values cdnsciencepub.comresearchgate.netcdnsciencepub.com. In contrast, 4-methoxypyridine (B45360) does not undergo typical electrophilic bromination under comparable conditions, instead forming a complex with bromine cdnsciencepub.comresearchgate.net. The reactivity patterns of 4-pyridones and their anions in bromination reactions are analogous to those observed for substituted phenoxide ions cdnsciencepub.comresearchgate.netcdnsciencepub.com.

Certain halogenated 4-hydroxypyridines, such as tetrabromo-4-hydroxypyridine, have been observed to inhibit ferredoxin-catalyzed cyclic photophosphorylation, indicating their potential for biological interactions core.ac.uk.

Influence of Substituents and Environmental Factors (e.g., pH) on Reactivity

The reactivity of this compound is significantly influenced by its tautomeric equilibrium and environmental factors such as pH.

Tautomerism: 4-Hydroxypyridine exists in tautomeric equilibrium with its keto form, 4-pyridone. In aqueous solutions, the 4-pyridone tautomer is highly favored, predominating over 4-hydroxypyridine by a factor of approximately 2000:1 chemtube3d.comcdnsciencepub.com. This preference is largely due to intermolecular hydrogen bonding in both solution and solid states chemtube3d.com. This tautomerism also impacts its complex formation, as seen in its interaction with iridium catalysts, where both 4-pyridone (ligating via oxygen) and 4-hydroxypyridine (ligating via nitrogen) can form novel bis-substituted iridium complexes whiterose.ac.uk.

pH Influence on Reactivity: The pH of the reaction medium plays a crucial role in directing the reaction pathways and kinetics of this compound and its derivatives. As discussed in Section 4.3, the bromination of 4-pyridone shifts from reaction via the neutral pyridone tautomer at acidic pH to reaction via its conjugate anion at alkaline pH cdnsciencepub.comresearchgate.netcdnsciencepub.com.

In extraction processes, the distribution coefficient (D) of 4-hydroxypyridine can be highly dependent on pH. For instance, in extractions using Di(2-ethylhexyl)phosphoric acid (D2EHPA), peak distribution coefficient values were observed at an equilibrium pH range of 3.6–5.0 tandfonline.com. The underlying mechanism for this extraction is a proton-transfer process, where the hydroxyl group of D2EHPA reacts with the nitrogen atom of 4-hydroxypyridine tandfonline.comresearchgate.net.

Substituents on the 4-hydroxypyridine ring can also significantly alter its reactivity and properties. For example, electron-withdrawing groups can influence polarographic reduction potentials, potentially splitting reduction waves in acidic media, while electron-donating groups can stabilize intermediates . The presence of a 4-hydroxyl group may necessitate protecting group strategies during certain synthetic steps, such as bromination . Furthermore, the introduction of groups like a carboxylic acid (e.g., in 2-(2-carboxythiophene-4-yl)-4-hydroxypyridine) can enhance aqueous solubility, although steric hindrance from bulky substituents might counteract this effect . The combination of hydroxyl and carboxylic acid functionalities can also provide multiple binding sites for metal ions, influencing chelation potential .

Adsorption Kinetic Equations and Interfacial Phenomena

The adsorption behavior of this compound, particularly in the context of corrosion inhibition, involves complex interfacial phenomena and can be described by specific kinetic equations.

4-Hydroxypyridine acts as a corrosion inhibitor for materials like N80 carbon steel aip.org. Studies employing time-dependent Second Harmonic Generation (SHG) measurements have elucidated a two-step adsorption process: an initial rapid adsorption phase followed by a subsequent change in molecular orientation on the surface aip.org. Adsorption kinetic equations can be derived from experimental data to quantify parameters such as the adsorption rate () and the orientation change rate () aip.orgdntb.gov.ua.

The presence of halogen ions (Cl⁻, Br⁻, I⁻) significantly influences the adsorption and corrosion inhibition efficacy of 4-hydroxypyridine. These ions can reduce the orientation angle of 4-hydroxypyridine molecules, promoting a more upright adsorption configuration on the substrate surface, which in turn enhances the corrosion inhibition effect aip.org. The mechanisms vary depending on the halogen: chloride (Cl⁻) and bromide (Br⁻) ions primarily adsorb onto the metal surface, forming a protective film that facilitates the subsequent adsorption of 4-hydroxypyridine. Iodide (I⁻) ions, however, tend to form complexes with 4-hydroxypyridine in solution and co-adsorb onto the metal surface, demonstrating a pronounced synergistic effect aip.org. The synergistic efficacy hierarchy for corrosion inhibition with halogen ions has been observed as: 4HPy + NaCl < 4HPy + NaBr < 4HPy + NaI aip.org.

Adsorption isotherms are crucial for characterizing the equilibrium and kinetics of adsorption processes. Experimental data can be fitted to various models, such as the Langmuir or Temkin models, to determine binding constants and surface coverage . For activated carbon adsorption of similar aromatic compounds, adsorption kinetics have been shown to increase with higher adsorbate concentrations, increased adsorbent mass, and lower pH values mdpi.com. The generalized Langmuir isotherm equation is frequently used to analyze equilibrium data in such systems mdpi.com. The Soil Adsorption Coefficient (Koc) for 4-pyridone is also a relevant parameter in environmental adsorption studies thegoodscentscompany.com. The International Union of Pure and Applied Chemistry (IUPAC) classifies adsorption isotherms into six main types (I-VI), each with various empirical and semi-empirical mathematical models for fitting experimental data, including BET, Tóth, GAB, and Freundlich models mdpi.comupt.ro.

Biological Activities and Mechanistic Insights of 4 Hydroxypyridazine Derivatives

Molecular Targets and Enzyme Inhibition Studies

The pyridazine (B1198779) moiety is a versatile scaffold that can be modified to interact with a range of biological targets, including enzymes and receptors. Research has explored the inhibitory potential of 4-hydroxypyridazine derivatives against several key enzymes involved in various physiological and pathological processes.

Cyclooxygenase (COX) Inhibition

Pyridazinone derivatives have demonstrated activity as potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX enzymes are crucial in the synthesis of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 is a primary strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

Novel pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives have been synthesized and evaluated for their COX-1/COX-2 inhibitory activity. These compounds showed selectivity for the COX-2 isozyme and exhibited good in vivo anti-inflammatory activity. For instance, certain 4-thiazolidinone derivatives displayed significant COX-2 inhibitory activity, with some compounds showing potency comparable to or even exceeding that of celecoxib, a known specific COX-2 inhibitor.

Table 1: COX-2 Inhibitory Activity of Selected Pyridazine-Based 4-Thiazolidinone Derivatives

| Compound | COX-2 Inhibitory Activity (relative to celecoxib) | Notes | Source |

| 10 | Higher than celecoxib | ||

| 12 | Higher than celecoxib | ||

| 16b | Higher than celecoxib | ||

| 17 | Higher than celecoxib | ||

| 6a | Lower than celecoxib | ||

| 6b | Lower than celecoxib | ||

| 11 | Lower than celecoxib | ||

| 16a | Lower than celecoxib | ||

| 18 | Lower than celecoxib | ||

| Celecoxib | Standard COX-2 inhibitor |

Note: Specific IC50 values were not provided in the snippet for direct comparison, but a relative ranking was indicated.

Phosphodiesterase Inhibition

Pyridazine heterocycles have been identified as phosphodiesterase (PDE) inhibitors. Specifically, certain pyridazine derivatives have been reported as phosphodiesterase 10A (PDE10A) inhibitors. An example includes 4-(6-Ethyl-4-hydroxypyridazine-3-carbonyl)benzonitrile (compound 24c), which is a biologically active pyridazine derivative. Furthermore, heterocyclic-fused pyridazinones have been shown to inhibit phosphodiesterase-4 (PDE-4), acting as anti-inflammatory agents. PDE-4 inhibitors are known for their anti-inflammatory properties.

Dipeptidyl Peptidase Inhibition

While dipeptidyl peptidase IV (DPP-IV) inhibition is a well-established therapeutic strategy for conditions such as type 2 diabetes, with various heterocyclic compounds serving as inhibitors, specific research focusing solely on this compound derivatives as DPP inhibitors was not widely reported in the provided search context.

Receptor Antagonism/Agonism (e.g., α1-Adrenergic, Adenosine, Serotonin)

Research on the direct modulation of α1-adrenergic, adenosine, or serotonin (B10506) receptors specifically by this compound derivatives was not widely reported in the provided search context. While other pyridine (B92270) or pyrimidine (B1678525) derivatives have shown activity against these receptors, explicit connections to the this compound scaffold were not found.

Cholinesterase and Lipooxygenase Modulation

Specific studies detailing the modulation of cholinesterase or lipooxygenase enzymes directly by this compound derivatives were not widely reported in the provided search context. While other hydroxypyridine derivatives have been investigated for these activities, the focus of the provided information did not extend to the this compound scaffold.

Glycosidase Inhibition

Compounds containing the pyridazine moiety have been noted for their ability to act as glycosidase inhibitors. This broad classification suggests that derivatives of this compound may also possess such inhibitory activity. For instance, the glycosidase inhibitory activity of pyridazine derivatives containing a carbohydrate side chain has been reported.

α-Amylase Modulation

Research into the modulation of α-amylase activity has explored various heterocyclic compounds, including derivatives of hydroxypyridinones. For instance, studies have reported on the synthesis and in vitro α-amylase inhibitory activity of substituted 4-hydroxypyridin-2(1H)-one derivatives, with some compounds demonstrating moderate inhibition and a probable uncompetitive mode of action. macsenlab.comgithub.io These studies provided IC50 values for the observed inhibition. macsenlab.comgithub.io However, specific detailed research findings focusing solely on the α-amylase modulating activity of this compound or its direct derivatives are not extensively reported in the currently available literature.

Iron Chelating Activity

Derivatives of pyridin-4-one, broadly categorized as ortho-hydroxypyridin-4-ones, have been extensively investigated for their iron chelating capabilities. uni.luuni.luwikipedia.orgcenmed.com These compounds are known to form stable five-membered chelate rings with iron, coordinating the metal through two vicinal oxygen atoms. uni.lu This bidentate chelation typically leads to the formation of neutral and stable 3:1 complexes with iron cations, thereby inhibiting their redox activity. uni.lu

In the context of pyridazine derivatives, the introduction of an additional nitrogen atom into the ring, leading to groups like 5-hydroxypyridazin-4-ones, has been explored for iron chelation. fishersci.ca While such modifications have been investigated, it has been noted that the incorporation of this additional nitrogen can lead to a marked reduction in the affinity for iron(III) compared to their hydroxypyridinone counterparts. fishersci.ca For example, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1), a hydroxypyridinone, demonstrated a pFe3+ value of 22.0 for its iron complexes, which is notably higher than that of deferiprone (B1670187) (20.6), a clinically used iron chelator. fishersci.cafishersci.ca This suggests that while pyridazinone scaffolds can exhibit chelating abilities, their efficacy might differ from other hydroxypyridinone structures.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-Activity Relationship (SAR) studies and pharmacophore modeling are crucial in understanding how chemical modifications influence the biological activity of compounds. For hydroxypyridinone derivatives, SAR studies have been conducted to optimize various biological activities, such as GPR84 agonism and antimicrobial effects. nih.gov For instance, research on 3-hydroxypyridine-4-one derivatives has identified the impact of substituents, such as an electron-donating methoxy (B1213986) group, on antimicrobial activity. Similarly, 3D QSAR and structure-based pharmacophore models have been developed for 3-hydroxypyridine-4-one derivatives in the context of acetylcholinesterase inhibition, providing insights into binding modes and molecular interactions. However, comprehensive SAR studies and pharmacophore modeling specifically focused on this compound and its direct derivatives are not widely detailed in the provided search results.

Molecular Hybridization Strategies in Drug Design

Molecular hybridization is a strategic approach in drug design that involves combining two or more pharmacophoric elements from distinct bioactive molecules into a single hybrid compound. This strategy aims to produce compounds with enhanced affinity, efficacy, modified selectivity profiles, and potentially dual modes of action. Pyridazine derivatives, including hydroxypyridazines, are recognized as an important class of compounds in this context due to their diverse pharmacological activities.

The pyridazine ring system has gained attention as a "most developable" heteroaromatic ring for drug design, with pyridazine analogues proving useful ligands for various biological targets and even being proposed as "privileged structures" for drug discovery. This highlights the scaffold's versatility and its potential for integration into novel hybrid molecules. The concept of molecular hybridization has been applied to synthesize heterocyclic-based derivatives, including those inspired by hydroxypyridazine, with the goal of achieving synergistic bioactivities and addressing the need for more effective drugs.

Coordination Chemistry and Metal Complexation of 4 Hydroxypyridazine

Ligand Properties and Coordination Modes of 4-Hydroxypyridazine

Detailed information specifically on the ligand properties and coordination modes of this compound (PubChem CID: 10477) is not extensively documented in the readily available scientific literature. In general, heterocyclic compounds containing both hydroxyl and nitrogen atoms can act as ligands, utilizing these donor sites for coordination with metal ions. The potential coordination modes would typically involve the nitrogen atoms within the pyridazine (B1198779) ring and the oxygen atom of the hydroxyl group. However, specific studies detailing the preferred coordination modes, such as monodentate, bidentate, or bridging, for this compound with various metal ions are not readily found.

Synthesis and Characterization of Metal-4-Hydroxypyridazine Complexes

Comprehensive research findings on the synthesis and characterization of metal complexes formed directly with this compound (PubChem CID: 10477) are limited. Synthetic routes for metal-organic compounds often involve hydrothermal conditions or solution-based reactions, followed by characterization techniques such as elemental analysis, FT-IR spectroscopy, UV-Visible spectroscopy, and single-crystal X-ray diffraction to elucidate their structures and properties. While these methods are standard for coordination compounds, specific instances of their application to this compound complexes are not widely reported. Studies often refer to complexes of 4-hydroxypyridine (B47283) or its dicarboxylic acid derivative, which are distinct compounds tandfonline.comnanochemres.orgresearchgate.netnih.gov.

Role in Catalyst Design and Metallobiomolecules Mimicry

The role of this compound (PubChem CID: 10477) in catalyst design or as a mimic for metallobiomolecules is not well-established in the current scientific literature. While related hydroxypyridine ligands have been explored in various catalytic systems, such as iridium catalysts for Signal Amplification by Reversible Exchange (SABRE) or ruthenium complexes for water oxidation, these studies specifically involve 4-hydroxypyridine or its derivatives, not this compound whiterose.ac.ukresearchgate.net. Similarly, discussions on metallobiomolecules mimicry often involve other heterocyclic systems or more complex ligands researchgate.netresearchgate.net.

Supramolecular Architectures and Crystal Engineering with this compound Ligands

Information concerning the formation of supramolecular architectures and the application of crystal engineering principles specifically using this compound (PubChem CID: 10477) as a ligand is not extensively detailed in the available literature. Crystal engineering often leverages non-covalent interactions like hydrogen bonding and π-π stacking to construct extended networks nanochemres.orgsru.ac.irnanochemres.orgscispace.com. While hydroxypyridine derivatives have been shown to participate in such interactions, leading to diverse supramolecular structures, direct examples involving this compound are not prominently reported researchgate.nettandfonline.commdpi.com.

Applications in Nonlinear Optical (NLO) Materials

Specific applications of this compound (PubChem CID: 10477) in Nonlinear Optical (NLO) materials are not widely documented. The field of NLO materials often investigates compounds with specific structural features, such as planar π-conjugated units, that contribute to strong second-harmonic generation (SHG) responses and suitable optical band gaps acs.orgcolab.wsgoogle.comcolab.wssemanticscholar.orgcjsc.ac.cn. While some metal-organic complexes, including those based on 4-hydroxypyridine, have shown promising NLO properties, there is a lack of specific reports on this compound itself being utilized or studied for NLO applications researchgate.net.

Advanced Analytical and Spectroscopic Characterization of 4 Hydroxypyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds, including 4-Hydroxypyridazine. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information on the connectivity of atoms, their local electronic environment, and molecular dynamics.

1H-NMR Spectroscopy: Proton NMR (1H-NMR) provides insights into the number, type, and chemical environment of hydrogen atoms within the molecule. While specific 1H-NMR data for this compound (in its parent form) is available, studies on its derivatives or related compounds offer valuable context. For instance, the 1H-NMR spectrum of 3,4-dihydroxypyridine, a product of this compound hydroxylation, in DMSO-d6 shows characteristic chemical shifts: δ = 7.50 (dd, J = 6.8, 1.5 Hz), δ 7.39 (s), and δ 6.18 (d, J = 6.8 Hz) nih.govwikipedia.org. For this compound itself, 1H-NMR spectra have been recorded in D2O uni.lu. The chemical shifts of hydrogen atoms (δH2, δH3, δH5, δH6) in the this compound anion have been analyzed for their sensitivity to hydrogen bond geometries wikipedia.orga2bchem.com.

13C-NMR Spectroscopy: Carbon-13 NMR (13C-NMR) complements 1H-NMR by providing information about the carbon skeleton. For 3,4-dihydroxypyridine, 13C-NMR in DMSO-d6 reveals chemical shifts at δ 161.1, 145.1, 134.8, 127.0, and 112.6 ppm nih.govwikipedia.org. Similar to 1H-NMR, the chemical shifts of carbon atoms (δC2, δC3, δC5, δC6) in the this compound anion are sensitive parameters for evaluating hydrogen bond geometries wikipedia.orga2bchem.com. These carbon chemical shifts, particularly the arithmetically averaged shifts of C2 and C6 atoms (δC26) and C3 and C5 atoms (δC35), are particularly sensitive to the closest hydrogen bonds (OHO and OHN, respectively) wikipedia.orga2bchem.com.

2D NMR Techniques: Two-dimensional NMR methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning signals and elucidating complex spin systems and long-range correlations. While specific 2D NMR data for this compound was not detailed in the provided search results, these techniques are routinely applied for the complete structural elucidation of such heterocyclic compounds, particularly in resolving tautomeric forms (e.g., pyridone vs. pyridinol). Studies have explored 2D maps of dependencies of NMR chemical shifts on interatomic distances in hydrogen bonds for the this compound anion, demonstrating the utility of 2D NMR in understanding complex intermolecular interactions a2bchem.com.

Table 1: Representative NMR Chemical Shifts for 3,4-Dihydroxypyridine (a derivative of this compound) in DMSO-d6

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Citation |

| 1H NMR | |||

| H (dd) | 7.50 | dd, J = 6.8, 1.5 | nih.govwikipedia.org |

| H (s) | 7.39 | s | nih.govwikipedia.org |

| H (d) | 6.18 | d, J = 6.8 | nih.govwikipedia.org |

| 13C NMR | |||

| C | 161.1 | nih.govwikipedia.org | |

| C | 145.1 | nih.govwikipedia.org | |

| C | 134.8 | nih.govwikipedia.org | |

| C | 127.0 | nih.govwikipedia.org | |

| C | 112.6 | nih.govwikipedia.org |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides characteristic fingerprints of molecular vibrations, enabling the identification of functional groups and insights into molecular symmetry and tautomerism.

FTIR Spectroscopy: FTIR spectra of this compound are consistent with its expected structure. A very strong absorption band in the infrared spectra in the range of 1620-1750 cm-1 is indicative of the presence of a carbonyl (C=O) group. This is particularly relevant for this compound, which exists in tautomeric equilibrium with its pyridone form (1H-pyridin-4-one), where the carbonyl group is a prominent feature.

Raman Spectroscopy: Raman spectroscopy complements FTIR, often providing stronger signals for symmetric vibrations. The Raman spectrum of this compound exhibits strong bands at 1035 cm-1 and 848 cm-1. The presence of a strong "ring-breathing" Raman band near 1000 cm-1 is characteristic of a six-membered aromatic ring system. For the anion of this compound, a strong Raman band near 1000 cm-1 and an intense band near 1600 cm-1 are observed, consistent with an aromatic structure. These vibrational modes provide evidence for the prevailing tautomeric forms in different environments.

Table 2: Characteristic Vibrational Bands of this compound

| Technique | Wavenumber (cm-1) | Assignment/Significance | Citation |

| FTIR | 1620-1750 | Strong C=O stretching (indicative of pyridone tautomer) | |

| Raman | 1035 | Strong band, possibly skeletal or ring breathing | |

| Raman | 848 | Strong band, possibly C-H bending deformation | |

| Raman (anion) | ~1000 | Strong "ring-breathing" mode (aromatic ring) | |

| Raman (anion) | ~1600 | Intense band (aromatic structure) |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are used to probe the electronic transitions within a molecule, providing information about its electronic structure and photophysical behavior.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound has been a subject of study. Changes in the UV-Vis absorption spectrum can indicate chemical transformations. For instance, the hydroxylation of this compound to 3,4-dihydroxypyridine results in a bathochromic shift of 24 nm in the UV-Vis absorption peak, suggesting the incorporation of an oxygen atom and a change in the electronic conjugation nih.govwikipedia.org. Studies investigating the synergistic corrosion inhibition of this compound with halogen ions showed that the UV-Vis spectrum of this compound in HCl did not significantly change upon the addition of NaCl or NaBr.

Fluorescence Spectroscopy: In contrast to many organic compounds, this compound has been reported as non-fluorescent across all pH values. This lack of luminescence from this compound is a notable photophysical property, especially when compared to other hydroxypyridine derivatives or the parent pyridine (B92270), which also lacks luminescence. However, it does exhibit phosphorescence with a quantum yield (φp) of 0.40 and a lifetime (τp) of 0.27 seconds at 77°K in EPA (ether:isopentane:ethanol) solvent. The 0-0 band of phosphorescence is resolved at 29,940 cm-1 and is out-of-plane polarized. This suggests that while it does not fluoresce, it can undergo intersystem crossing to a triplet state which then phosphoresces.

Mass Spectrometry (HPLC-MS) for Identification and Purity Assessment

Mass Spectrometry (MS), often coupled with High-Performance Liquid Chromatography (HPLC-MS), is a powerful technique for the identification, quantification, and purity assessment of chemical compounds.

HPLC-MS Analysis: HPLC-MS is routinely employed for analyzing this compound and its reaction products. For example, HPLC-MS analysis of a reaction mixture involving this compound showed a protonated molecular ion with m/z = 112, corresponding to the formation of 3,4-dihydroxypyridine (an increase of 16 Da from this compound due to oxygen incorporation) nih.govwikipedia.org. For this compound itself, the precursor ion [M+H]+ is observed at m/z 96.05. Fragmentation patterns observed in MS/MS experiments provide further structural confirmation. PubChem provides predicted collision cross section (CCS) values for various adducts of this compound, which can aid in identification in complex mixtures.

Purity Assessment: HPLC is a standard method for assessing the purity of this compound. Commercial specifications often list a minimum purity of 94% or 95% by HPLC.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Citation |

| Molecular Weight | 95.10 g/mol | |

| Molecular Formula | C5H5NO | |

| Precursor Ion (ESI-MS) | [M+H]+ at m/z 96.05 | |

| Purity (HPLC) | Min 94.0% (typically 94-95%) |

X-ray Diffraction for Solid-State Structural Determination

X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides bond lengths, bond angles, and insights into intermolecular interactions, which are crucial for understanding tautomerism and crystal packing.

While specific detailed X-ray diffraction data (e.g., unit cell parameters, crystal structure diagrams) for this compound itself were not explicitly found in the provided search results, X-ray crystallographic studies have been widely used to confirm the presence of amide (pyridone) forms in the solid state for various α- and γ-hydroxyaza-derivatives, including those related to hydroxypyridines. For this compound, which exists in tautomeric forms, X-ray diffraction would be invaluable in confirming which tautomer (e.g., 4-hydroxypyridine (B47283) or 1H-pyridin-4-one) predominates in the crystalline phase and in elucidating the hydrogen bonding networks that influence its solid-state properties.

Thermal Analysis (TGA, DSC) for Thermal Stability and Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability, decomposition pathways, and phase transitions of materials as a function of temperature.

Melting Point: this compound is a solid at room temperature with a well-defined melting point. Reported melting points vary slightly but are consistently around 139-151 °C.

Boiling Point: The boiling point of this compound is reported as 230-235 °C at 16 hPa.

Decomposition Studies: While specific decomposition temperatures from TGA or DSC for this compound are not consistently reported as "available" in the provided safety data sheets, thermal analysis would typically reveal the temperature at which the compound begins to degrade and the associated mass loss (TGA) or heat flow changes (DSC). For a related compound, 4-Hydroxypyridine-2-carboxylic acid, a melting point with decomposition at approximately 280 °C has been noted. The absence of explicit decomposition temperature data for this compound itself suggests that its decomposition might occur above its melting point or that detailed thermal decomposition studies are not widely published for this specific aspect.

Table 4: Thermal Properties of this compound

| Property | Value | Citation |

| Melting Point | 139-151 °C | |

| Boiling Point | 230-235 °C at 16 hPa | |

| Decomposition Temperature | Not readily available in cited sources |

Surface-Sensitive Spectroscopic Techniques (e.g., XPS, AFM) for Interfacial Studies

Surface-sensitive spectroscopic techniques provide information about the chemical composition, electronic states, and topography of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS): XPS (also known as ESCA) is used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS can be applied to study its adsorption behavior on surfaces. A recent study (2024) utilized XPS, along with other techniques, to investigate the synergistic corrosion inhibition mechanism of this compound when adsorbed on N80 steel surfaces in the presence of halogen ions. This demonstrates its utility in understanding the chemical interactions at the interface.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides topographical information of surfaces at the nanoscale. In the context of this compound, AFM has been employed to visualize the morphology and surface coverage of adsorbed layers, particularly in corrosion inhibition studies. The same 2024 study used AFM to complement XPS and Raman spectroscopy, offering direct visualization of the protective films formed by this compound and halogen ions on metal surfaces. These techniques are crucial for understanding interfacial phenomena, such as adsorption mechanisms and film formation, which are critical in applications like corrosion inhibition.

Second Harmonic Generation (SHG) Spectroscopy

Second Harmonic Generation (SHG) spectroscopy is a powerful, non-linear optical technique that provides insights into molecular orientation, interfacial structure, and non-centrosymmetric properties of materials. It is particularly surface-sensitive, making it valuable for studying adsorption processes and thin films. For a material to exhibit SHG, it must lack inversion symmetry at the molecular or macroscopic level.

Consequently, no specific data tables or detailed research findings regarding the SHG intensity, orientation angles, or other SHG-derived parameters for this compound can be presented at this time. Further dedicated research would be required to elucidate the SHG properties of this specific compound.

Biochemical Pathways and Environmental Fate of 4 Hydroxypyridazine

Microbial Degradation and Catabolism Pathways of Pyridazine (B1198779) Derivatives

The microbial utilization of pyridine (B92270) derivatives like 4-hydroxypyridine (B47283) (4HP) often serves as a sole source of carbon and nitrogen for certain bacteria. mdpi.comlmaleidykla.lt Soil bacteria, in particular, have demonstrated the ability to degrade various N-heterocycles. mdpi.com The degradation of 4HP is an inducible process, meaning the metabolic pathway is activated in the presence of the substrate. mdpi.comresearchgate.net

Gram-positive and Gram-negative bacteria are capable of degrading 4HP. Notable examples include:

Arthrobacter sp. IN13: A Gram-positive bacterium isolated from soil that can use 4HP as its sole source of carbon, nitrogen, and energy. mdpi.comlmaleidykla.ltnih.gov

Agrobacterium sp. (NCIB 10413): This bacterium metabolizes 4HP, initiating the process with a hydroxylation step. mdpi.comnih.govnih.gov

Alcaligenes faecalis JQ135: This strain is known to degrade various pyridine derivatives, highlighting the metabolic diversity within this genus for handling such compounds. nih.govnih.govresearchgate.net

The general catabolic pathway for 4-hydroxypyridine begins with the hydroxylation of the pyridine ring, leading to di- and trihydroxylated intermediates. lmaleidykla.ltethz.ch This is followed by the cleavage of the aromatic ring to produce simpler molecules that can enter central metabolic pathways. ethz.chresearchgate.net The ultimate products of this degradation are typically pyruvate (B1213749), formate (B1220265), and ammonia (B1221849). mdpi.comethz.ch

Enzyme Characterization in Biodegradation Processes (e.g., Monooxygenases, Dioxygenases, Hydrolases)

The breakdown of 4-hydroxypyridine is a multi-step enzymatic process. Key enzymes have been isolated and characterized, revealing a coordinated system for catabolism. mdpi.comnih.gov

Monooxygenases: The initial and rate-limiting step is catalyzed by a monooxygenase. In Agrobacterium sp., this enzyme is identified as 4-hydroxypyridine-3-hydroxylase . nih.govnih.govportlandpress.com It is a mixed-function mono-oxygenase that requires O₂, NADH or NADPH, and the cofactor FAD (flavin adenine (B156593) dinucleotide) for its activity. nih.govnih.govportlandpress.com In Arthrobacter sp. IN13, the homologous enzyme is a regiospecific flavin-dependent monooxygenase named KpiA . mdpi.comresearchgate.netnih.gov This enzyme hydroxylates 4HP to form pyridine-3,4-diol (B75182) (also known as 3,4-dihydroxypyridine or 34DHP). mdpi.comnih.gov

Dioxygenases: Following hydroxylation, the dihydroxylated intermediate undergoes ring fission. This step is catalyzed by a dioxygenase. In Arthrobacter sp. IN13, the enzyme KpiC performs this function. mdpi.comresearchgate.net Interestingly, KpiC is classified as a novel extradiol dioxygenase belonging to the amidohydrolase family, which catalyzes the oxidative opening of the 3,4-dihydroxypyridine ring. mdpi.comresearchgate.net

Hydrolases: Several hydrolases are involved in processing the ring-fission product.

KpiB Hydrolase: In Arthrobacter sp. IN13, the product of the KpiC reaction, 3-(N-formyl)-formiminopyruvate, is converted by the KpiB hydrolase to 3-formylpyruvate. mdpi.comresearchgate.netnih.gov

KpiD Hydrolase: The KpiD protein, which belongs to the fumarylacetoacetate hydrolase family, is proposed to catalyze the final step in Arthrobacter sp. IN13, the hydrolysis of 3-formylpyruvate into formate and pyruvate. nih.gov

In the Agrobacterium sp. pathway, hydrolases such as 3-(N-formyl)-formiminopyruvate hydrolase and 3-formiminopyruvate hydrolase are also involved. ethz.ch

| Enzyme | Type | Organism | Function | Cofactors/Requirements | Reference |

|---|---|---|---|---|---|

| KpiA / 4-hydroxypyridine-3-hydroxylase | Monooxygenase | Arthrobacter sp. IN13 / Agrobacterium sp. | Hydroxylates 4-hydroxypyridine to 3,4-dihydroxypyridine | O₂, NAD(P)H, FAD | mdpi.com, nih.gov |

| KpiC | Extradiol Dioxygenase (Amidohydrolase family) | Arthrobacter sp. IN13 | Performs oxidative ring cleavage of 3,4-dihydroxypyridine | - | mdpi.com, researchgate.net |

| KpiB | Hydrolase | Arthrobacter sp. IN13 | Converts 3-(N-formyl)-formiminopyruvate to 3-formylpyruvate | - | mdpi.com, researchgate.net |

| KpiD | Hydrolase (proposed) | Arthrobacter sp. IN13 | Hydrolyzes 3-formylpyruvate to formate and pyruvate | - | nih.gov |

Genetic Analysis of Catabolic Pathways and Gene Cluster Identification

The genetic basis for 4-hydroxypyridine degradation has been elucidated through the identification of specific gene clusters. In Arthrobacter sp. IN13, a catabolic gene cluster designated kpi (for k eto-p yridine i nducible) was identified. mdpi.comresearchgate.netnih.gov This locus contains the genes encoding the proteins required for the complete breakdown of 4HP. mdpi.comdntb.gov.ua

The kpi gene cluster in Arthrobacter sp. IN13 consists of 16 open reading frames. researchgate.netnih.gov Analysis of protein expression profiles in cells grown on 4HP revealed several inducible proteins, which were then matched to genes within this cluster via mass spectrometry and genome sequencing. mdpi.comnih.gov

| Gene | Encoded Protein | Function in 4HP Catabolism | Reference |

|---|---|---|---|

| kpiA | KpiA | Flavin-dependent monooxygenase; catalyzes initial hydroxylation | mdpi.com, researchgate.net |

| kpiB | KpiB | Hydrolase; converts 3-(N-formyl)-formiminopyruvate | mdpi.com, researchgate.net |

| kpiC | KpiC | Extradiol dioxygenase; catalyzes ring fission | mdpi.com, researchgate.net |

| kpiD | KpiD | Hydrolase (putative); catalyzes final hydrolysis step | nih.gov |

The identification of this gene cluster confirms that the catabolism of 4HP is a genetically programmed and regulated process. mdpi.com The expression of these genes is specifically induced by 4HP, ensuring that the metabolic machinery is produced only when needed. mdpi.com

Bioconversion Studies of 4-Hydroxypyridazine

Bioconversion studies using whole microbial cells or isolated enzymes are instrumental in elucidating metabolic pathways and producing valuable chemical intermediates. For 4-hydroxypyridine, such studies have successfully demonstrated the conversion of the parent compound into its hydroxylated product. researchgate.netnih.govresearchgate.net

In one key study, the kpiA gene from Arthrobacter sp. IN13 was cloned into Rhodococcus erythropolis SQ1. researchgate.netnih.gov These recombinant R. erythropolis cells were then used as whole-cell biocatalysts. When incubated with 4-hydroxypyridine, the transformed cells efficiently converted it into a new product. researchgate.net Analysis via HPLC-MS confirmed this product was 3,4-dihydroxypyridine, demonstrating the incorporation of a single oxygen atom. researchgate.net The wild-type R. erythropolis cells, lacking the kpiA gene, were unable to perform this conversion. researchgate.netresearchgate.net

These bioconversion experiments provide functional proof of the role of the KpiA enzyme and offer a method for the biotechnological production of 3,4-dihydroxypyridine from 4-hydroxypyridine. nih.gov The process can be monitored by observing changes in the UV-VIS absorption spectrum, as the formation of 3,4-dihydroxypyridine causes a characteristic shift. researchgate.net

Formation of Metabolites and Intermediates

The microbial degradation of 4-hydroxypyridine proceeds through a series of well-defined metabolites and intermediates before being mineralized into basic cellular components. mdpi.comresearchgate.net The pathway in Arthrobacter sp. IN13 is one of the most thoroughly characterized. researchgate.net

The key intermediates are:

3,4-Dihydroxypyridine (34DHP): This is the first intermediate, formed by the monooxygenase-catalyzed hydroxylation of 4-hydroxypyridine. mdpi.comresearchgate.netnih.gov Its formation is confirmed by a distinct purple color when mixed with ferric chloride (FeCl₃). researchgate.net

3-(N-formyl)-formiminopyruvate: The aromatic ring of 3,4-dihydroxypyridine is cleaved by the dioxygenase KpiC to yield this unstable intermediate. mdpi.comresearchgate.netnih.gov

3-Formylpyruvate: The KpiB hydrolase acts on 3-(N-formyl)-formiminopyruvate to produce 3-formylpyruvate. mdpi.comresearchgate.netnih.gov

Pyruvate and Formate: In the final step, 3-formylpyruvate is believed to be hydrolyzed by the KpiD enzyme to yield pyruvate and formate, which are common metabolites that can readily enter the cell's central metabolism. ethz.chnih.gov

| Metabolite/Intermediate | Precursor | Enzyme Responsible | Reference |

|---|---|---|---|

| 4-Hydroxypyridine | (Substrate) | - | mdpi.com |

| 3,4-Dihydroxypyridine | 4-Hydroxypyridine | KpiA / 4-hydroxypyridine-3-hydroxylase | mdpi.com, nih.gov |

| 3-(N-formyl)-formiminopyruvate | 3,4-Dihydroxypyridine | KpiC | mdpi.com, researchgate.net |

| 3-Formylpyruvate | 3-(N-formyl)-formiminopyruvate | KpiB | mdpi.com, researchgate.net |

| Pyruvate + Formate | 3-Formylpyruvate | KpiD (putative) | ethz.ch, nih.gov |

Emerging Applications and Future Research Directions of 4 Hydroxypyridazine

Role in Agrochemical Development (e.g., Pest Control, Crop Protection, Plant Growth Regulators)

The agricultural sector is increasingly benefiting from the application of 4-hydroxypyridazine and its derivatives. These compounds serve as crucial building blocks in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and insecticides, contributing to more effective and environmentally conscious crop protection strategies. mdpi.comacs.org

Pyridazine-based compounds are recognized for their role in pest control. nih.gov For instance, the pyridazine (B1198779) structure is a key pharmacophore in several herbicides like credazine (B1669606), pyridafol, and pyridate (B1679944). nih.gov Derivatives of this compound are utilized in the development of potential herbicides that can target specific weeds with high efficacy. researchgate.net

In the realm of crop protection, these compounds are instrumental in creating fungicides and insecticides designed to safeguard crops from various diseases and pests. acs.org The versatility of the this compound scaffold allows for the synthesis of molecules with a broad spectrum of activity, contributing to the development of integrated pest management programs.

Furthermore, this compound serves as an intermediate in the synthesis of plant growth regulators. acs.org These regulators can modify plant growth by, for example, suppressing shoot growth or increasing branching, thereby improving crop yield and quality. The ability to fine-tune the chemical structure of this compound derivatives allows for the development of regulators with specific modes of action.

Table 1: Applications of this compound Derivatives in Agrochemicals

| Agrochemical Type | Application |

| Herbicides | Used as a core structure in herbicides such as credazine and pyridate for weed control. nih.gov |

| Fungicides | Serves as a building block for fungicides to protect crops from fungal diseases. acs.org |

| Insecticides | Utilized in the synthesis of insecticides for pest management. acs.org |

| Plant Growth Regulators | Acts as an intermediate in the creation of regulators to enhance crop growth and yield. acs.org |

Applications in Material Science

The unique structural properties of this compound are being explored for the creation of novel polymers and advanced coatings. mdpi.commdpi.com Its ability to participate in various chemical reactions makes it a valuable monomer or additive in the synthesis of functional materials.

In polymer science, this compound derivatives are being investigated for the synthesis of polymers with specific functionalities. For example, polymers containing 3-hydroxypyridin-4-one units, structurally related to this compound, have been synthesized for applications in iron overload treatment due to their chelating properties. mdpi.com This highlights the potential for creating specialized polymers by incorporating the pyridazine ring.

The field of advanced coatings also presents opportunities for this compound. Its derivatives can be used to create coatings with enhanced properties such as improved adhesion, corrosion resistance, or specific optical characteristics. mdpi.com